N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide
Description
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a methyl-linked furan-2-carboxamide group. Unlike its sulfonamide analogs (e.g., compounds 4c–4f in ), this derivative replaces the sulfonamide moiety with a carboxamide group, altering its electronic and steric properties.
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20) |
InChI Key |
UUXSKYVZEOHTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzo[cd]Indole Core
The benzo[cd]indole moiety is synthesized via cyclization reactions. A common approach involves the intramolecular Friedel-Crafts alkylation of appropriately substituted naphthalene derivatives. For example, 6-bromo-1-ethyl-1H-benzo[cd]indol-2(3H)-one is prepared by treating 2-bromo-6-(ethylamino)naphthalene with trifluoroacetic anhydride (TFAA) under reflux. The reaction proceeds via intermediate imine formation, followed by cyclization to yield the bicyclic system.
Reaction Conditions:
-
Substrate: 2-bromo-6-(ethylamino)naphthalene
-
Reagent: TFAA (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 40°C, 12 hours
Furan-2-Carboxamide Coupling Strategies
Amide Bond Formation via Carbodiimide-Mediated Activation
The final step involves coupling the benzo[cd]indole intermediate with furan-2-carboxylic acid. A two-step protocol is typically used:
-
Activation: Furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
-
Coupling: The activated species reacts with the amine-functionalized benzo[cd]indole derivative.
Representative Data:
| Parameter | Value |
|---|---|
| Activation Time | 30 minutes, 0°C |
| Coupling Temperature | 25°C, 12 hours |
| Solvent | DCM |
| Yield | 74% |
Alternative Coupling Reagents
Comparative studies highlight the efficacy of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt in sterically hindered systems. HATU achieves a 92% yield under milder conditions (DMF, 4 hours, 25°C).
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Applications
Recent patents disclose a continuous flow method to enhance reproducibility. Key features include:
Purification Challenges and Solutions
Crude product purity often ranges from 65–70% due to byproducts like N-ethylfuran-2-carboxamide. Recrystallization from ethanol/water (7:3) improves purity to ≥98%.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use. A mixture of benzo[cd]indole methylamine and furan-2-carbonyl chloride is milled with K₂CO₃ for 2 hours, achieving 81% yield.
Biocatalytic Amidation
Lipase B from Candida antarctica catalyzes the amidation in phosphate buffer (pH 7.4) at 37°C. While environmentally friendly, yields remain suboptimal (55%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
The compound degrades by ≤5% over 6 months at −20°C under nitrogen.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the 2-oxo group on the benzo[cd]indole ring activates adjacent positions for nucleophilic attack. Key observations include:
-
Methylamino group reactivity : The N-methyl linker between the indole and furan moieties participates in nucleophilic substitutions under basic conditions.
-
Furan ring stability : The furan-2-carboxamide group resists nucleophilic substitution due to aromatic stabilization but may undergo ring-opening under extreme conditions (e.g., strong acids).
Electrophilic Aromatic Substitution
The benzo[cd]indole core undergoes electrophilic substitution preferentially at the C-5 and C-7 positions, as demonstrated by halogenation and nitration studies:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo derivative | 72% |
| Nitration | HNO₃, H₂SO₄, 25°C | 7-Nitro derivative | 68% |
Oxidation-Reduction Reactions
-
Indole ring oxidation : The 1,2-dihydroindole moiety is susceptible to oxidation, forming a fully aromatic indole system when treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a secondary amine, though this reaction is rarely employed due to collateral furan ring degradation.
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation reactions:
-
Acid-catalyzed hydrolysis : Prolonged exposure to HCl (6 M, reflux) cleaves the amide bond, yielding furan-2-carboxylic acid and the corresponding amine.
-
Base-mediated stability : The amide remains intact under mild alkaline conditions (pH < 10), but decomposes in strong bases (e.g., NaOH, 1 M).
Solvent and Catalytic Effects
Reaction efficiency heavily depends on solvent polarity and catalysts:
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
-
Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) improve electrophilic substitution selectivity but may promote furan ring side reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the indole ring:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 55–62% |
Mechanistic Insights from Analogues
Studies on structurally similar compounds (e.g., N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl) derivatives) reveal:
-
Michael addition : The α,β-unsaturated carbonyl system in oxidized analogues reacts with nucleophiles like Grignard reagents .
-
C=N bond formation : Condensation reactions with aldehydes occur efficiently in H₂O/CH₂Cl₂ mixtures without catalysts, achieving >90% yields under optimized conditions .
Stability and Degradation Pathways
Critical stability data:
-
Thermal decomposition : Begins at 210°C (TGA data), releasing CO and NH₃.
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the furan moiety within 24 hours.
This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry, though careful control of reaction conditions is essential to preserve its core structure. Future research should explore enantioselective modifications and catalytic asymmetric reactions to expand its synthetic utility .
Scientific Research Applications
Basic Information
- Chemical Name : N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide
- CAS Number : 526189-12-8
- Molecular Formula : C17H12N2O3
- Molecular Weight : 296.29 g/mol
Structural Characteristics
The compound features a fused ring system characteristic of indole derivatives, which are known for their diverse biological activities. The presence of the furan and carboxamide functional groups enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | MV4;11 leukemia | Induces apoptosis via mitochondrial pathway | |
| Compound B | A549 lung cancer | Inhibits proliferation through cell cycle arrest |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease. Specific studies have demonstrated:
| Study | Inflammatory Model | Findings |
|---|---|---|
| Study 1 | Animal model of arthritis | Reduced inflammation markers (TNF-alpha, IL-6) |
| Study 2 | In vitro macrophage activation | Decreased nitric oxide production |
Neuroprotective Properties
Emerging evidence suggests that this compound may offer neuroprotective benefits. Indole compounds have been associated with neuroprotection against oxidative stress and excitotoxicity, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and fungi. Research indicates that indole derivatives can disrupt microbial membranes or inhibit essential enzymes.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect on growth | |
| Candida albicans | Antifungal activity observed |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related indole derivative in a mouse model of leukemia. The results demonstrated a significant reduction in tumor size and improved survival rates among treated mice compared to controls.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on macrophages treated with the compound revealed a downregulation of pro-inflammatory cytokines. This suggests that this compound could be developed as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The benzo[cd]indole core is a common structural motif in TNF-α inhibitors. Key analogs include:
Key Structural Differences:
- Sulfonamide vs. Carboxamides, as in the target compound, may offer reduced acidity and altered solubility.
Physicochemical Properties
- Solubility: Sulfonamide derivatives (e.g., 4e) often require hydrophilic groups (e.g., hydroxyalkyl in compounds 31–32) to improve aqueous solubility . The carboxamide’s lower polarity may reduce solubility, necessitating formulation adjustments.
Biological Activity
N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by a unique structural framework that includes a benzo[cd]indole moiety fused with a furan ring. Its molecular formula is , and it has a molecular weight of approximately 270.29 g/mol. The compound's structure is pivotal for its biological activity, influencing its interactions with biological targets.
Biological Activity Overview
Research has demonstrated that compounds related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of the benzo[cd]indole scaffold possess significant antimicrobial properties. For instance, modifications in the structure can enhance antifungal and antibacterial activities against resistant strains .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer proliferation and inflammation .
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to downstream effects on cellular signaling pathways .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various derivatives indicated that certain modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 12.5 | Strong |
| Compound B | 25 | Moderate |
| Nystatin | 23 | Control |
This table illustrates the comparative effectiveness of different compounds against microbial strains .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced TNF-α levels in activated macrophages:
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 50 |
These results support the anti-inflammatory potential of the compound .
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | TFA in DCM | Activation | 48–68% |
| 2 | Ethanolamine in THF | Coupling | 48–68% |
| 3 | Silica chromatography | Purification | >95% purity |
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzo[cd]indole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and furan methylene group (δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₁₉H₁₅N₂O₃: calculated 319.1083, observed 319.1085) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., furan and indole planes rotated by ~7°) to validate stereoelectronic properties .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The compound’s benzo[cd]indole scaffold is associated with:
- Epigenetic Targets : Inhibition of BET bromodomains (e.g., BRD4) via π-π stacking with acetylated lysine pockets .
- Nuclear Receptors : RORγ inverse agonism, validated in NF-κB reporter assays (IC₅₀: 50–100 nM) .
- Antitumor Activity : Disruption of TNF-α/TNFR1 binding (SPR : ~200 nM) and suppression of NF-κB signaling .
Advanced: How can virtual screening optimize this compound for selective BET bromodomain inhibition?
Methodological Answer:
- Docking Software : Use AutoDock Vina () with a grid box centered on the BRD4 acetyl-lysine binding site. Set exhaustiveness to 20 for thorough sampling .
- Scoring Metrics : Prioritize compounds with ΔG < -9 kcal/mol and hydrogen bonds to Asn140/His437 .
- Validation : Compare predicted poses with co-crystal structures (PDB: 4LYI). Discrepancies >2 Å RMSD suggest re-evaluation of force field parameters .
Q. Example Docking Results :
| Compound | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| Parent | -10.2 | π-π with W81, H-bond to N140 |
| Derivative | -11.5 | Additional H-bond to Y97 |
Advanced: What strategies resolve contradictions between in silico predictions and experimental binding data?
Methodological Answer:
- Consensus Docking : Combine results from AutoDock Vina, Glide, and Rosetta to identify robust binding modes .
- Binding Assays : Validate with SPR (e.g., Biacore) measuring on-rates () and off-rates (). A slow (<0.01 s⁻¹) confirms stable binding despite poor docking scores .
- Alchemical Free Energy Calculations : Use FEP/MBAR to quantify relative binding affinities, correcting for force field inaccuracies .
Advanced: How can solubility challenges be addressed during in vivo testing?
Methodological Answer:
- Phosphate Prodrugs : Synthesize dihydrogen phosphate esters (e.g., 2-(sulfonamido)ethyl phosphate) to enhance aqueous solubility (>10 mg/mL vs. <1 mg/mL for parent) .
- Formulation : Use cyclodextrin-based carriers or PEGylation to improve bioavailability. Monitor plasma stability via LC-MS/MS .
Advanced: What methods ensure selectivity over related targets (e.g., other bromodomains or nuclear receptors)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
